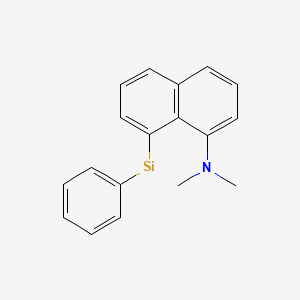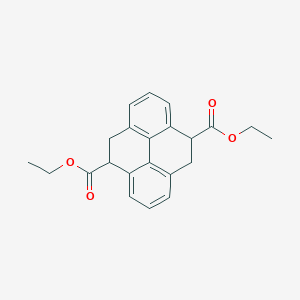
4,9-Pyrenedicarboxylic acid, 4,5,9,10-tetrahydro-, diethyl ester
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4,9-Pyrenedicarboxylic acid, 4,5,9,10-tetrahydro-, diethyl ester is a chemical compound derived from pyrene, an aromatic hydrocarbon. This compound is characterized by the presence of two ester groups attached to the pyrene core, which is partially hydrogenated. The molecular formula of this compound is C22H22O4, and it is known for its unique structural and electronic properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4,9-Pyrenedicarboxylic acid, 4,5,9,10-tetrahydro-, diethyl ester typically involves the esterification of 4,9-Pyrenedicarboxylic acid, 4,5,9,10-tetrahydro- with ethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the carboxylic acid groups to ester groups.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize the reaction conditions and increase the yield. The process may also include purification steps such as recrystallization or chromatography to obtain the desired product with high purity.
化学反応の分析
Types of Reactions
4,9-Pyrenedicarboxylic acid, 4,5,9,10-tetrahydro-, diethyl ester can undergo various chemical reactions, including:
Oxidation: The ester groups can be oxidized to carboxylic acids using strong oxidizing agents such as potassium permanganate.
Reduction: The ester groups can be reduced to alcohols using reducing agents like lithium aluminum hydride.
Substitution: The hydrogen atoms on the pyrene core can be substituted with various functional groups through electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens or nitro groups in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: 4,9-Pyrenedicarboxylic acid, 4,5,9,10-tetrahydro-.
Reduction: 4,9-Pyrenedicarboxylic acid, 4,5,9,10-tetrahydro-, diol.
Substitution: Various substituted pyrene derivatives depending on the substituent used.
科学的研究の応用
4,9-Pyrenedicarboxylic acid, 4,5,9,10-tetrahydro-, diethyl ester has several applications in scientific research:
Biology: Investigated for its potential use in bioimaging and as a fluorescent probe due to its strong fluorescence.
Medicine: Explored for its potential use in drug delivery systems and as a component in photodynamic therapy.
Industry: Utilized in the production of advanced materials such as organic semiconductors and light-emitting diodes (LEDs).
作用機序
The mechanism of action of 4,9-Pyrenedicarboxylic acid, 4,5,9,10-tetrahydro-, diethyl ester involves its interaction with molecular targets through its ester groups and aromatic core. The ester groups can undergo hydrolysis to release the active pyrene derivative, which can then interact with various biological targets. The aromatic core allows for strong π-π interactions with other aromatic systems, making it useful in materials science and biological applications.
類似化合物との比較
Similar Compounds
4,5,9,10-Tetrahydro-2,7-pyrenedicarboxylic acid: Similar structure but lacks the ester groups.
Pyrene-2,7-dicarboxylic acid: Fully aromatic pyrene core without hydrogenation.
Diethyl 2,7-pyrenedicarboxylate: Similar ester groups but different positions on the pyrene core.
Uniqueness
4,9-Pyrenedicarboxylic acid, 4,5,9,10-tetrahydro-, diethyl ester is unique due to its partially hydrogenated pyrene core and the presence of ester groups at specific positions. This combination of features imparts unique electronic and structural properties, making it valuable in various scientific and industrial applications.
特性
CAS番号 |
113361-70-9 |
|---|---|
分子式 |
C22H22O4 |
分子量 |
350.4 g/mol |
IUPAC名 |
diethyl 4,5,9,10-tetrahydropyrene-4,9-dicarboxylate |
InChI |
InChI=1S/C22H22O4/c1-3-25-21(23)17-11-13-7-6-10-16-18(22(24)26-4-2)12-14-8-5-9-15(17)19(14)20(13)16/h5-10,17-18H,3-4,11-12H2,1-2H3 |
InChIキー |
OUAURYDQACXHIK-UHFFFAOYSA-N |
正規SMILES |
CCOC(=O)C1CC2=C3C(=CC=C2)C(CC4=C3C1=CC=C4)C(=O)OCC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


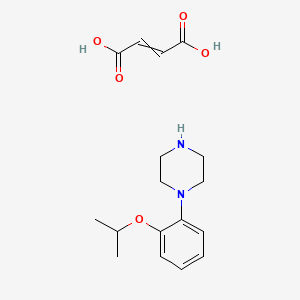
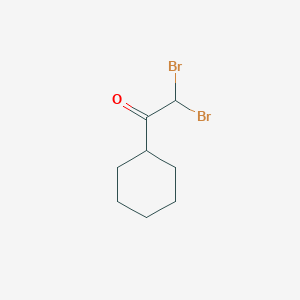


![7-Chloro[1,3]thiazolo[4,5-b]quinoxalin-2-amine](/img/structure/B14291292.png)

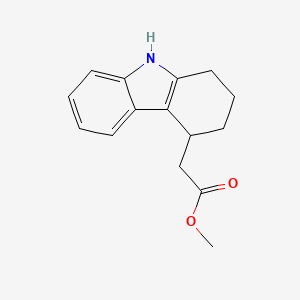
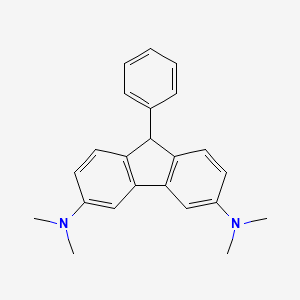
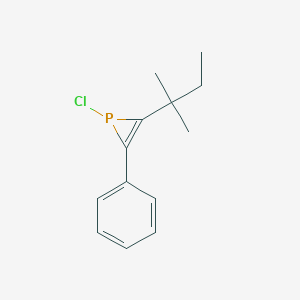
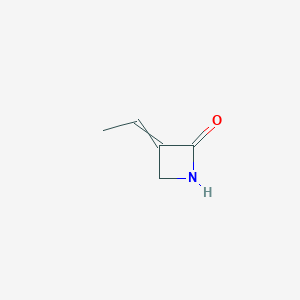


![3-Iodoprop-2-yn-1-yl [4-(acetyloxy)phenyl]acetate](/img/structure/B14291341.png)
